molecular formula C14H8Cl2N2O2 B2887741 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 16395-11-2

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2887741
CAS No.: 16395-11-2
M. Wt: 307.13
InChI Key: YZAGMQVSLPFPGC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of two chlorine atoms on the phenyl ring and a quinazoline-2,4-dione core structure

Scientific Research Applications

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial and anti-inflammatory agent.

    Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.

    Industry: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid.

    Cyclization Reaction: The reaction between 3,4-dichloroaniline and anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the quinazoline ring.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The quinazoline-2,4-dione core can be reduced to form quinazoline derivatives with different oxidation states.

    Oxidation Reactions: Further oxidation can lead to the formation of quinazoline-2,4-dione derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while reduction and oxidation reactions can produce quinazoline derivatives with different oxidation states and functional groups.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with only one chlorine atom on the phenyl ring.

    3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with methoxy groups instead of chlorine atoms.

Uniqueness

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAGMQVSLPFPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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